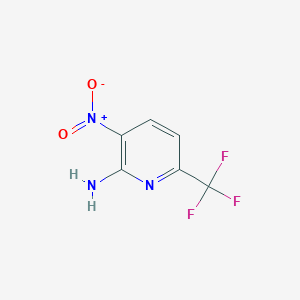

3-Nitro-6-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

“3-Nitro-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 893444-21-8 and the molecular formula: C6H4F3N3O2 . It is a solid substance that is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including “this compound”, are synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C6H4F3N3O2 . This compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with a nitro group (-NO2), at the 6-position with a trifluoromethyl group (-CF3), and at the 2-position with an amine group (-NH2) .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

3-Nitro-6-(trifluoromethyl)pyridin-2-amine plays a significant role in various chemical reactions and synthesis processes. Studies have shown its involvement in reactions with amines and thiols, leading to the formation of diverse compounds. For instance, it participates in regio- and stereoselective addition reactions, forming syn-addition or anti-addition products depending on the nature of the reacting amines or thiols (Čikotienė et al., 2007). Furthermore, research has demonstrated its utility in synthesizing highly functionalized pyrazolo[3,4-b]pyridines through domino reactions (Gunasekaran et al., 2014).

Role in Formation of Complex Molecules

This compound is instrumental in the formation of complex molecules like chromenes and chromanes. It reacts with aminoenones to yield functionalized chromanes, which are crucial in the development of various chemical entities (Korotaev et al., 2013). Its reactivity with trifluoromethyl-β-diketones has also been explored, leading to the creation of pyrrolo[3,2-b]pyridines, highlighting the trifluoromethyl group's influence on electrophilicity and basicity (De Rosa et al., 2015).

Application in Material Science and Biochemistry

In the field of material science and biochemistry, this compound contributes to the development of novel materials and complexes. It has been used in the synthesis of nitrosyl complexes with potential applications in photochemistry and biochemistry (Giri et al., 2020). Additionally, its derivatives have been explored as potential anticancer agents, showcasing its versatility in pharmaceutical research (Chavva et al., 2013).

Safety and Hazards

The safety information for “3-Nitro-6-(trifluoromethyl)pyridin-2-amine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Direcciones Futuras

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetic properties of “3-Nitro-6-(trifluoromethyl)pyridin-2-amine” would depend on various factors, including its chemical structure and the route of administration. Based on its structure, one might expect this compound to have reasonable oral bioavailability .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, it is recommended to store this compound under an inert gas at 2–8 °C .

Propiedades

IUPAC Name |

3-nitro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-2-1-3(12(13)14)5(10)11-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYCFONKCAXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695310 | |

| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893444-21-8 | |

| Record name | 3-Nitro-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893444-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)

![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)

![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)